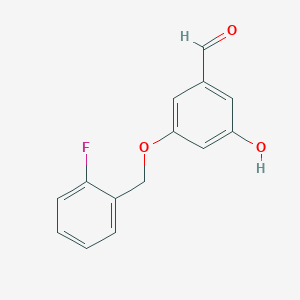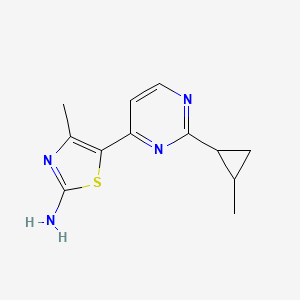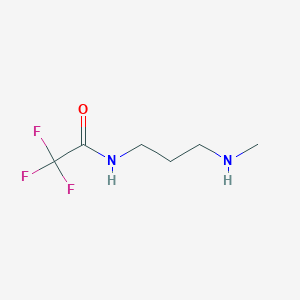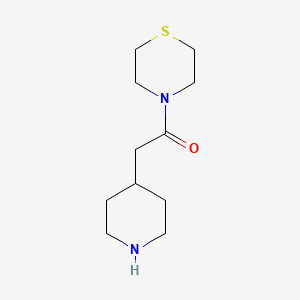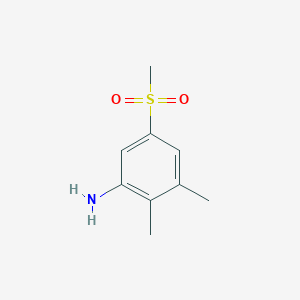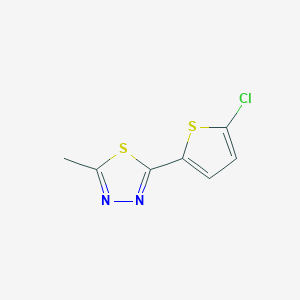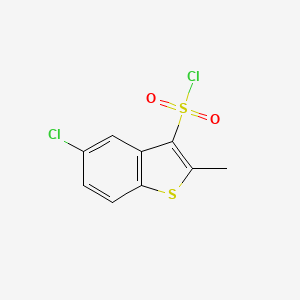![molecular formula C25H21FIN3O6S B1467856 3-环丙基-1-(2-氟-4-碘苯基)-6,8-二甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-基 4-甲基苯磺酸酯 CAS No. 871700-32-2](/img/structure/B1467856.png)
3-环丙基-1-(2-氟-4-碘苯基)-6,8-二甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-基 4-甲基苯磺酸酯
描述
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H21FIN3O6S and its molecular weight is 637.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment: Kinase Inhibition
Trametinib, from which the compound is derived, is primarily used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The compound’s role as a kinase inhibitor makes it a valuable agent in targeted cancer therapy, particularly in inhibiting the growth and spread of cancer cells.
Synthesis of Process-Related Impurities
During the synthesis of trametinib, certain process-related impurities are observed, which have a significant impact on the quality of the drug product . The compound can be synthesized and controlled in the manufacturing process to ensure the purity of trametinib.
Analytical Chemistry: Impurity Profiling
The compound is also important in analytical chemistry for impurity profiling . It is synthesized and used to determine analytical parameters such as linearity, specificity, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Drug Development: Regulatory Approvals
In drug development, the detection, identification, and control of impurities like this compound are crucial for obtaining various regulatory approvals . Its synthesis and control are essential elements of the drug development process.
Organic Chemistry: Synthesis Optimization
The compound is used in organic chemistry research to optimize the synthesis of trametinib . It serves as a key intermediate in the development of safe, economical, efficient, scalable, and reproducible synthetic routes.
Medicinal Chemistry: Structural Analysis
In medicinal chemistry, the compound’s structure is analyzed for its potential therapeutic effects and interactions with biological targets . This analysis aids in the design of new drugs with improved efficacy and reduced side effects.
Pharmacopeia Listing
For a drug to be listed in pharmacopeia, its impurities must be well-characterized. The compound plays a role in this process by being a reference material for trametinib’s impurity profile .
Quality Control in Pharmaceutical Manufacturing
The compound is integral to quality control in pharmaceutical manufacturing . Its presence and quantity need to be monitored to ensure the final product meets the required standards.
作用机制
Target of Action
A structurally similar compound, trametinib, is known to target the braf v600e or v600k mutations . These mutations are commonly found in patients with unresectable or metastatic melanoma .
Mode of Action
Given its structural similarity to trametinib, it may also act as a kinase inhibitor . Kinase inhibitors work by blocking the action of certain enzymes known as kinases, which are involved in cell growth and division. By inhibiting these enzymes, the compound can help to slow down or stop the growth of cancer cells .
Biochemical Pathways
Trametinib, a structurally similar compound, is known to affect the mapk/erk pathway . This pathway is involved in regulating cell growth and division, and its dysregulation is often associated with the development of cancer .
Pharmacokinetics
The degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This property could potentially impact the bioavailability of the compound.
Result of Action
Based on its potential role as a kinase inhibitor, it may result in the slowing down or stopping of cancer cell growth .
属性
IUPAC Name |
[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FIN3O6S/c1-13-4-9-17(10-5-13)37(34,35)36-21-14(2)23(31)28(3)22-20(21)24(32)29(16-7-8-16)25(33)30(22)19-11-6-15(27)12-18(19)26/h4-6,9-12,16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCOZJPSLZNDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=C2C(=O)N(C(=O)N3C4=C(C=C(C=C4)I)F)C5CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FIN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)
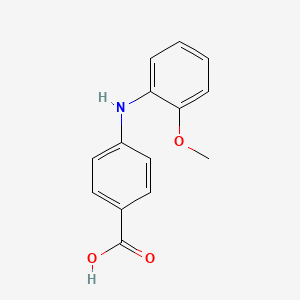
![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)
